

Unveiling the Molecular Targets of KDM5-C49 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: KDM5-C49 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological targets and mechanisms of action of **KDM5-C49 hydrochloride**, a potent and selective inhibitor of the KDM5 family of histone demethylases. This document details the quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes its impact on crucial cellular signaling pathways.

Core Biological Targets: The KDM5 Family of Histone Demethylases

KDM5-C49 hydrochloride is a small molecule inhibitor that primarily targets the lysine-specific demethylase 5 (KDM5) family of enzymes. These enzymes, also known as the JARID1 family, are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2 and H3K4me3).[1][2] H3K4me3 is a key epigenetic mark associated with active gene transcription. By inhibiting the KDM5 family, **KDM5-C49 hydrochloride** effectively increases global levels of H3K4me3, leading to alterations in gene expression.[3]

The KDM5 family consists of four members: KDM5A (JARID1A), KDM5B (JARID1B), KDM5C (JARID1C), and KDM5D (JARID1D). KDM5-C49 has been shown to be a potent inhibitor of the catalytic activity of these enzymes.

Quantitative Inhibitory Activity

The inhibitory potency of KDM5-C49 against the catalytic domains of the KDM5 family members has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent activity.

Target Enzyme	IC ₅₀ (nM)
KDM5A	40
KDM5B	160
KDM5C	100

Data compiled from available literature. Actual values may vary depending on assay conditions.

Selectivity Profile

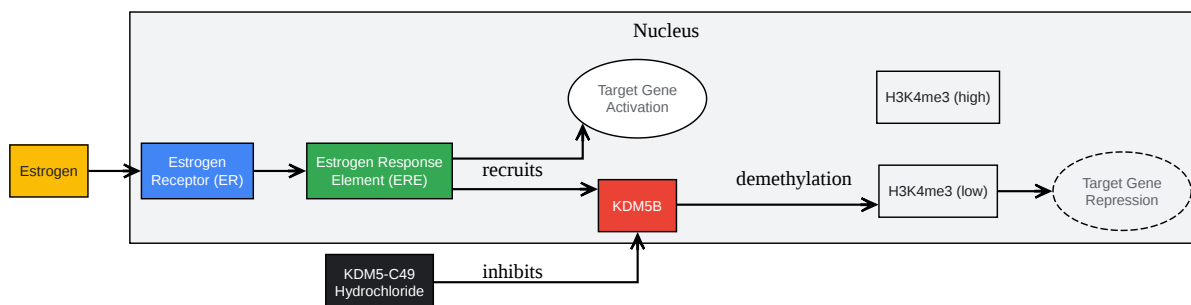
KDM5-C49 and its derivatives have demonstrated a high degree of selectivity for the KDM5 family over other histone demethylase families and a broad panel of other enzymes and receptors. For instance, a close analog, KDOAM-25, showed high selectivity against other 2-OG oxygenase sub-families and exhibited no significant off-target activity when screened against a panel of 55 receptors and enzymes.^{[4][5][6]} This high selectivity is crucial for minimizing off-target effects and providing a specific tool for probing KDM5 biology.

Key Signaling Pathways Modulated by KDM5-C49 Hydrochloride

The inhibition of KDM5 enzymes by **KDM5-C49 hydrochloride** has profound effects on various signaling pathways implicated in cancer and other diseases. By altering the epigenetic landscape, KDM5-C49 can modulate the expression of key genes within these pathways, leading to significant cellular responses.

Estrogen Receptor (ER) Signaling

In luminal breast cancer, KDM5B is often amplified and overexpressed, contributing to endocrine resistance.^[5] Inhibition of KDM5 activity has been shown to increase sensitivity to anti-estrogen therapies by modulating estrogen receptor (ER) signaling.^[5]

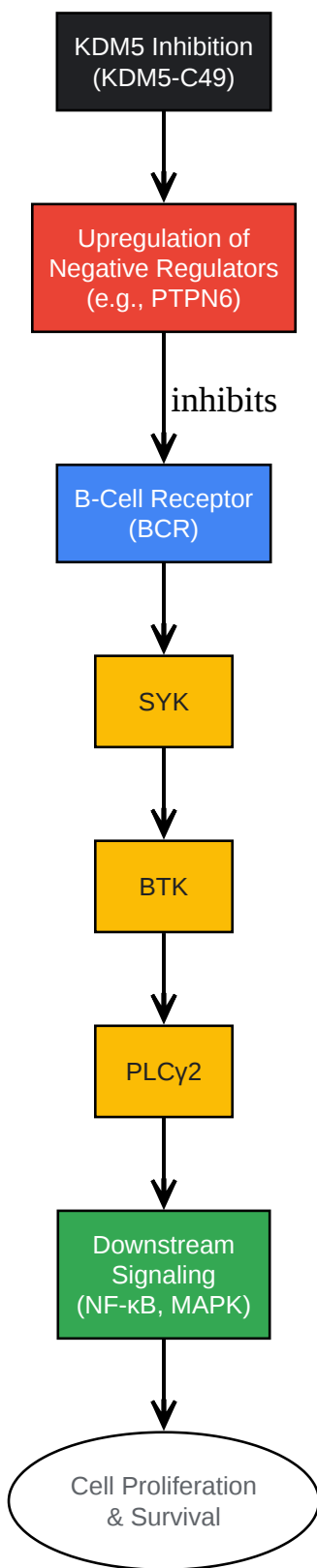


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KDM5B's role in ER signaling.

B-Cell Receptor (BCR) Signaling

In certain lymphomas, such as diffuse large B-cell lymphoma (DLBCL), KDM5 inhibition has shown anti-proliferative and cytotoxic activity by regulating B-cell receptor (BCR) signaling and the expression of BCL2 family members.^[7]

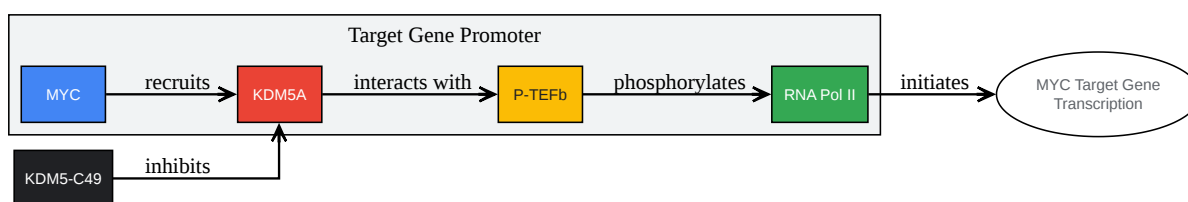


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Impact of KDM5 inhibition on BCR signaling.

MYC-Driven Transcription

KDM5A has been found to be a crucial co-factor for MYC-driven transcription in multiple myeloma.[3] It cooperates with MYC to control the expression of MYC target genes. Paradoxically, while KDM5 inhibition increases H3K4me3 levels, it leads to the inhibition of MYC-driven transcriptional output.[3]

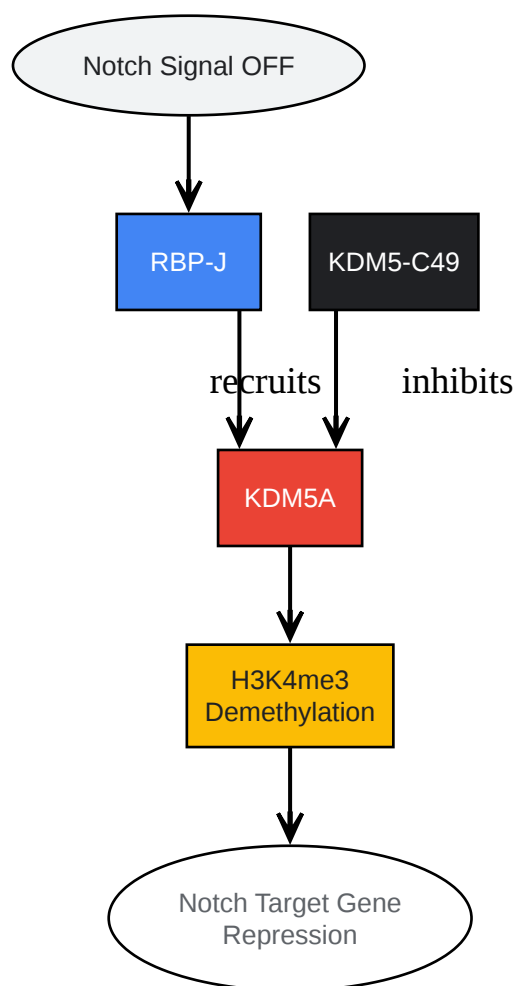


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KDM5A's role in MYC-driven transcription.

Notch Signaling

KDM5A is an integral component of the Notch/RBP-J gene silencing complex.[4][6] In the absence of a Notch signal, KDM5A is recruited by RBP-J to Notch target gene promoters to demethylate H3K4me3 and repress transcription.



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KDM5A in Notch signaling repression.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biological activity of **KDM5-C49 hydrochloride**.

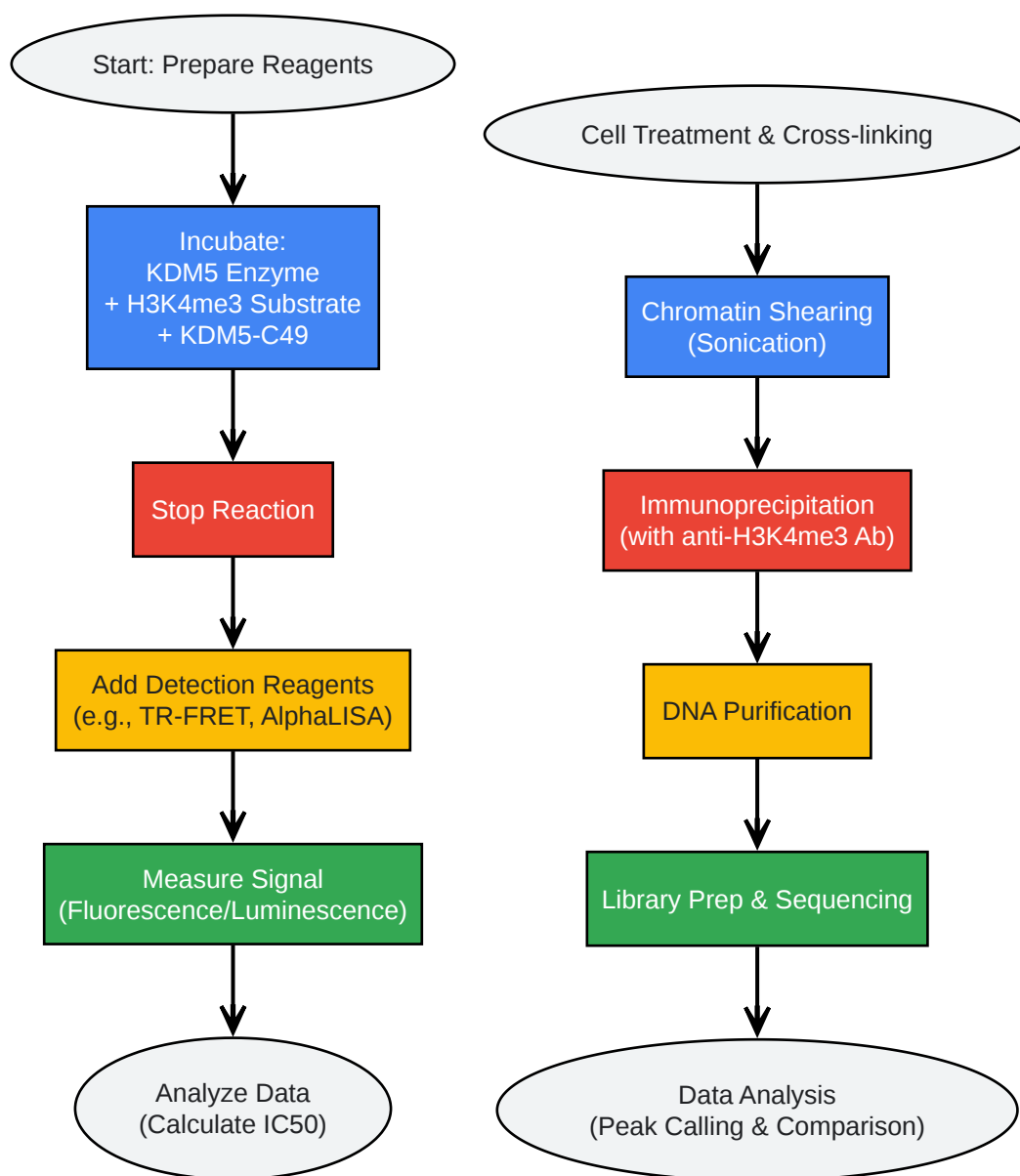
Biochemical Assays for KDM5 Inhibition

Objective: To determine the in vitro inhibitory potency (IC₅₀) of **KDM5-C49 hydrochloride** against purified KDM5 enzymes.

Principle: These assays measure the enzymatic activity of KDM5, which is the demethylation of a histone H3K4me3 substrate. The inhibition of this activity by KDM5-C49 is quantified.

Common Assay Formats:

- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a highly sensitive and robust method.
 - Reaction Setup: Recombinant KDM5 enzyme, a biotinylated H3K4me3 peptide substrate, and varying concentrations of **KDM5-C49 hydrochloride** are incubated in an assay buffer containing Fe(II) and α -ketoglutarate.
 - Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium-labeled anti-H3K4me2 antibody (donor) and streptavidin-conjugated allophycocyanin (acceptor).
 - Measurement: If demethylation occurs, the antibody binds to the H3K4me2 product on the biotinylated peptide, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal. The signal is measured using a plate reader with time-resolved fluorescence capabilities.
- AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
 - Reaction Setup: Similar to the TR-FRET assay.
 - Detection: Donor and acceptor beads are added. The donor beads are coated with streptavidin to bind the biotinylated peptide, and the acceptor beads are conjugated to an antibody that recognizes the demethylated product.
 - Measurement: In the presence of the demethylated product, the beads come into close proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. The luminescent signal is proportional to the enzyme activity.



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